molecular formula C20H19ClN2OS B2415003 4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223774-81-9

4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2415003
CAS No.: 1223774-81-9
M. Wt: 370.9
InChI Key: SGTCUCYKUZZGAC-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic molecule featuring a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

[4-(4-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-12-5-6-15(11-13(12)2)18(24)23-19(25)17(22-20(23,3)4)14-7-9-16(21)10-8-14/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTCUCYKUZZGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common approach includes the formation of the imidazole ring followed by the introduction of the thioxo group and subsequent functionalization with the chlorophenyl and dimethylphenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone: Similar structure but with an oxo group instead of a thioxo group.

    (4-(4-chlorophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(4-methylphenyl)methanone: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione lies in its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione , often referred to as Compound A , is a thione derivative that has garnered interest in medicinal chemistry for its potential biological activities. This article synthesizes available research findings on the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound A has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈ClN₂OS
  • Molecular Weight : 350.86 g/mol
  • CAS Number : 89517-58-8

The compound features a chlorophenyl group and a dimethylbenzoyl moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have explored the anticancer potential of Compound A. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC₅₀ Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 18 µM

These results suggest that Compound A may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

The proposed mechanism of action for Compound A involves the inhibition of specific signaling pathways associated with cancer progression:

  • Wnt/β-Catenin Pathway : Compound A has been shown to inhibit Wnt-dependent transcription, which is critical for tumor growth in several cancers. This was evidenced by reduced β-catenin levels in treated cells.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Proliferation Markers : Treatment with Compound A resulted in decreased expression of Ki67, a marker associated with cell proliferation.

Data Tables

Biological Activity Cell Line IC₅₀ (µM) Mechanism
CytotoxicityHeLa15Apoptosis
CytotoxicityMCF-720Cell Cycle Arrest
CytotoxicityA54918ROS Generation

Case Studies

  • In Vivo Study on Tumor Xenografts
    • In a study involving BALB/c nude mice with xenografted tumors, administration of Compound A at a dose of 10 mg/kg significantly reduced tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
  • Synergistic Effects with Other Chemotherapeutics
    • When combined with doxorubicin, Compound A enhanced the overall cytotoxic effect against resistant cancer cell lines, indicating potential for combination therapy strategies.

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